Eritrocina

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

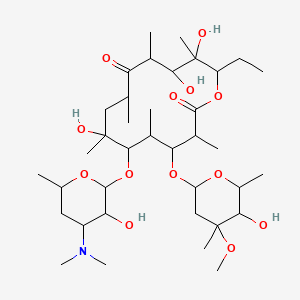

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859206 | |

| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-07-8 | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to Erythromycin's Mechanism of Action on the 50S Ribosomal Subunit

For Immediate Release

A Deep Dive into the Inhibition of Bacterial Protein Synthesis by Eritrocina (Erythromycin)

This technical guide provides a comprehensive analysis of the molecular mechanism by which the macrolide antibiotic this compound (erythromycin) inhibits bacterial protein synthesis. Specifically, it focuses on the intricate interactions between erythromycin (B1671065) and the 50S ribosomal subunit, the primary target of this clinically significant drug. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antibiotic research, microbiology, and structural biology.

Executive Summary

Erythromycin exerts its bacteriostatic effect by binding to the large (50S) subunit of the bacterial ribosome, thereby obstructing the process of protein synthesis.[1] Its primary mechanism involves the physical blockage of the nascent peptide exit tunnel (NPET), which prevents the elongation of the growing polypeptide chain.[1] This guide will dissect the binding site of erythromycin, the kinetics of its interaction with the ribosome, and the downstream consequences for bacterial viability. Furthermore, it will detail the experimental methodologies employed to elucidate this mechanism and present key quantitative data to inform future research and development efforts.

The Core Mechanism: Steric Hindrance within the Nascent Peptide Exit Tunnel

Erythromycin's mode of action is a classic example of targeted inhibition. It binds with high affinity to a specific pocket within the NPET of the 50S ribosomal subunit.[2] This binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins.[3]

By occupying this strategic location, erythromycin creates a physical obstruction that hinders the passage of the elongating polypeptide chain.[1] This steric hindrance becomes critical when the nascent peptide reaches a length of approximately six to eight amino acids.[1] The blockage of the tunnel leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[2]

The following diagram illustrates the overall mechanism of action:

Quantitative Analysis of Erythromycin-Ribosome Interaction

The affinity and inhibitory potency of erythromycin have been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | [2] |

| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | [2] |

| Dissociation Constant (Kd) | ~10⁻⁸ M | E. coli 50S subunits | NMR Spectroscopy | [4] |

Table 1: Binding Affinity of Erythromycin for the Bacterial Ribosome.

| Parameter | Value | Organism/System | Method | Reference |

| IC50 | 0.36 µg/mL | Staphylococcus aureus | In vitro protein synthesis inhibition | [5] |

| IC50 | 0.2 µM | Cell-free translation assay | Cell-free translation inhibition | [6] |

| IC50 (for GFP inhibition) | Varies with ketolide derivative | E. coli | In vitro GFP synthesis inhibition | [7] |

Table 2: Inhibitory Concentration of Erythromycin.

Experimental Protocols for Studying the Erythromycin-Ribosome Interaction

A variety of experimental techniques have been instrumental in elucidating the mechanism of action of erythromycin. This section provides an overview of the methodologies for key experiments.

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique used to measure the binding of a fluorescently labeled ligand to a larger molecule.[8][9] In the context of erythromycin, a fluorescent derivative of the antibiotic is used to monitor its binding to the ribosome.[8]

Methodology:

-

Preparation of Reagents:

-

Binding Assay:

-

A fixed concentration of the fluorescently labeled erythromycin is incubated with varying concentrations of ribosomes.[8]

-

For displacement assays, a fixed concentration of both the fluorescent ligand and ribosomes is pre-incubated, followed by the addition of varying concentrations of the unlabeled competitor.[8]

-

The reaction is incubated at room temperature to reach equilibrium.[8]

-

-

Data Acquisition and Analysis:

In Vitro Translation Inhibition Assay

This assay directly measures the effect of erythromycin on protein synthesis in a cell-free system.[10][11]

Methodology:

-

Setup of the In Vitro Translation System:

-

Inhibition Assay:

-

Quantification of Protein Synthesis:

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution structural insights into the interaction between erythromycin and the ribosome.[13][14]

Methodology:

-

Sample Preparation:

-

Highly purified 70S ribosomes are prepared.

-

The ribosomes are incubated with erythromycin to form the ribosome-antibiotic complex.

-

The complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane (B1197151) to preserve its native state.[13]

-

-

Data Collection:

-

The frozen grids are imaged using a transmission electron microscope.

-

A large dataset of particle images is collected.

-

-

Image Processing and 3D Reconstruction:

-

The individual particle images are aligned and classified.

-

A high-resolution 3D reconstruction of the ribosome-erythromycin complex is generated.[13]

-

-

Model Building and Analysis:

-

An atomic model of the complex is built into the cryo-EM density map.[13]

-

The model is analyzed to identify the specific interactions between erythromycin and the ribosomal components.

-

Molecular Interactions at the Binding Site

The binding of erythromycin to the 23S rRNA is characterized by a network of specific interactions. Key nucleotides involved in this interaction include A2058 and A2059 (E. coli numbering).[3] The desosamine (B1220255) sugar of erythromycin forms crucial contacts with these adenosine (B11128) residues.[15] Mutations or modifications at these positions, such as the methylation of A2058 by Erm methyltransferases, can confer resistance to macrolides.[16] Additionally, ribosomal proteins L4 and L22, which are located near the NPET, can also influence erythromycin binding and resistance.[17]

The following diagram depicts the key interactions at the erythromycin binding site:

Conclusion

The mechanism of action of erythromycin on the 50S ribosomal subunit is a well-characterized example of targeted antibiotic therapy. By binding to the nascent peptide exit tunnel and physically obstructing the passage of the growing polypeptide chain, erythromycin effectively inhibits bacterial protein synthesis. The detailed understanding of its binding site and the molecular interactions involved, elucidated through a combination of biochemical, biophysical, and structural techniques, provides a solid foundation for the development of next-generation macrolide antibiotics to combat the growing threat of antibiotic resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 15. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Erythromycin A: Chemical Structure and Properties

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] First isolated in 1952 from the metabolic products of the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus), it became a cornerstone in the treatment of bacterial infections, particularly in patients with penicillin allergies.[1][2] Erythromycin A exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] Beyond its antibacterial effects, it also possesses significant anti-inflammatory and prokinetic properties. This guide provides a detailed examination of its chemical structure, physicochemical properties, spectral data, and relevant experimental methodologies, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Erythromycin A is a complex molecule built upon a 14-membered polyketide lactone ring. Attached to this aglycone, known as erythronolide A, are two distinct deoxy sugars: L-cladinose and D-desosamine.[1][5][6] The tertiary amine on the desosamine (B1220255) sugar imparts a basic character to the molecule, allowing for the formation of acid salts.[1]

Table 1: Chemical Identifiers for Erythromycin A

| Identifier | Value |

|---|---|

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[7] |

| Molecular Formula | C₃₇H₆₇NO₁₃[2][7] |

| Molar Mass | 733.93 g·mol⁻¹[2] |

| CAS Number | 114-07-8[7] |

Physicochemical Properties

The physical and chemical properties of Erythromycin A are critical for its formulation, stability, and pharmacokinetic profile. It is a white crystalline powder, highly lipophilic, and poorly soluble in water.[5]

Table 2: Physicochemical Properties of Erythromycin A

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 136-140 °C | [8] |

| pKa | 8.8 (for the amino group) | [5] |

| Water Solubility | 2 mg/mL; 1.2 x 10³ mg/L (30°C) | [9] |

| Other Solubilities | Freely soluble in ethanol (B145695) (50 mg/mL), acetone (B3395972), chloroform, acetonitrile, and ethyl acetate (B1210297). | |

| Log P (octanol/water) | 3.1; 2.54 (pH 8.0) | [5][9] |

| Appearance | White crystalline needles |[8] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of Erythromycin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Assignments have been confirmed through various 1D and 2D NMR experiments.[6][10]

Table 3: Key ¹H NMR Chemical Shifts of Erythromycin A in CDCl₃

| Proton(s) | Chemical Shift (ppm) |

|---|---|

| Anomeric (Cladinose, H-1'') | ~4.84 |

| Anomeric (Desosamine, H-1') | ~4.39 |

| Methoxy (Cladinose, OCH₃) | ~3.26 |

| N-Dimethyl (Desosamine, N(CH₃)₂) | ~2.38 |

| Ethyl (CH₃-15) | ~0.84 (triplet) |

Data compiled from multiple sources, including[11][12].

Table 4: Key ¹³C NMR Chemical Shifts of Erythromycin A in CDCl₃

| Carbon(s) | Chemical Shift (ppm) |

|---|---|

| Carbonyl (Lactone, C-1) | ~175 |

| Carbonyl (Ketone, C-9) | ~220 |

| Anomeric (Cladinose, C-1'') | ~103 |

| Anomeric (Desosamine, C-1') | ~96 |

| Methoxy (Cladinose, OCH₃) | ~49 |

| N-Dimethyl (Desosamine, N(CH₃)₂) | ~40 |

Data compiled from multiple sources, including[6][11][12].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands of Erythromycin A

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

|---|---|---|

| ~3450 | O-H and N-H stretching (hydroxyl/amino groups) | [11] |

| ~1740-1720 | C=O stretching (ester and ketone carbonyls) | [11] |

Spectra of crystalline forms may show differences in hydrogen bonding regions.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

Table 6: ESI-MS Fragmentation Data for Erythromycin A

| m/z | Ion Assignment | Reference(s) |

|---|---|---|

| 734.3 / 734.5 | [M+H]⁺ (Parent Ion) | [14][15] |

| 716.0 / 716.5 | [M+H - H₂O]⁺ (Anhydroerythromycin A) | [14][15] |

| 576.0 | [M+H - Cladinose]⁺ | [14] |

| 158.2 | [Desosamine]⁺ |[14] |

Experimental Protocols

Accurate and reproducible methods are essential for the isolation, purification, and analysis of Erythromycin A.

Isolation and Purification from Fermentation Broth

This protocol describes a general method for extracting Erythromycin A from a culture of Saccharopolyspora erythraea.

-

Culture Growth : Grow S. erythraea in a suitable nutrient medium (e.g., containing starch, glucose, and soybean meal) for 4-7 days at 26-30°C with aeration.[8][16]

-

Broth Filtration : At the end of the fermentation period, filter the culture broth to separate the mycelia from the antibiotic-containing liquid.

-

Solvent Extraction : Adjust the pH of the filtered broth to ~9.5-10.0 with sodium hydroxide (B78521) to ensure Erythromycin A is in its non-ionic base form.[17] Extract the broth with an organic solvent such as n-butyl acetate or ethyl acetate.[17]

-

Back Extraction : Mix the organic extract containing erythromycin with an acidic aqueous solution (pH ~5.0). This converts the erythromycin base into its ionic salt form, which partitions into the aqueous phase, separating it from many impurities.[17]

-

Crystallization : Adjust the pH of the purified aqueous solution back to ~9.8 to precipitate the erythromycin base.[8] The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous acetone or chloroform-hexane.[6][8]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a stability-indicating HPLC method for the quantitative analysis of Erythromycin A in pharmaceutical dosage forms.[18]

-

Instrumentation : Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions :

-

Standard Preparation : Accurately weigh and dissolve Erythromycin A reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.

-

Sample Preparation (Tablets) :

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Erythromycin A.

-

Dissolve the sample in a suitable solvent (e.g., methanol or an acetonitrile/water mixture).

-

Use sonication to ensure complete dissolution.

-

Centrifuge the solution to pellet insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[19]

-

Biological Activity and Signaling Pathways

Erythromycin A's biological effects are mediated through distinct molecular pathways.

Mechanism of Antibacterial Action

Erythromycin A is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[2][] Its action is highly specific to bacterial ribosomes.

-

Binding to Ribosome : Erythromycin A binds with high affinity to the 50S subunit of the bacterial 70S ribosome.[][21][22]

-

Inhibition of Translocation : The binding site is located at the polypeptide exit tunnel. This binding physically blocks the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[2][4][22]

-

Protein Synthesis Arrest : By preventing this translocation, the nascent polypeptide chain cannot be elongated. This effectively halts protein synthesis, which is critical for bacterial replication and survival.[2][]

Biosynthesis Pathway

The biosynthesis of Erythromycin A is a complex, multi-step enzymatic process performed by a Type I polyketide synthase (PKS) system in S. erythraea.[23]

-

Polyketide Chain Assembly : The process begins with the formation of the macrolactone core, 6-deoxyerythronolide B (6-dEB), by the large enzyme complex deoxyerythronolide B synthase (DEBS).[23][24]

-

Hydroxylation (C6) : The enzyme EryF, a cytochrome P450 hydroxylase, hydroxylates 6-dEB at the C6 position to produce erythronolide B (EB).[23]

-

Glycosylation (C3 & C5) : Two separate glycosyltransferase enzymes, EryCIII and EryBV, attach the deoxy sugars. First, L-mycarose is attached to the C3 hydroxyl group, and then D-desosamine is attached to the C5 hydroxyl group, forming 3-O-mycarosylerythronolide B and then erythromycin D, respectively.[24]

-

Hydroxylation (C12) : The enzyme EryK, another P450 hydroxylase, adds a hydroxyl group at the C12 position of erythromycin D to yield erythromycin C.[23][24]

-

Methylation : Finally, the enzyme EryG, a methyltransferase, adds a methyl group to the mycarose (B1676882) sugar of erythromycin C to produce the final product, Erythromycin A.[23][24]

Anti-inflammatory Signaling Pathway

Erythromycin possesses immunomodulatory effects, which are particularly relevant in its low-dose, long-term use for chronic inflammatory airway diseases. This action is partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][25]

-

Inflammatory Stimulus : Pro-inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex.

-

IκB Degradation : The activated IKK phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.[25]

-

NF-κB Translocation : The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus.

-

Gene Transcription : In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).

-

Erythromycin's Role : Studies suggest that erythromycin inhibits the activation of NF-κB.[21][25] It appears to act downstream of the degradation of IκBα, potentially interfering with the nuclear translocation or DNA binding of the NF-κB complex, thereby reducing the production of inflammatory mediators.[25]

References

- 1. Erythromycin | 114-07-8 [chemicalbook.com]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. Erythromycin - LKT Labs [lktlabs.com]

- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 9. env.go.jp [env.go.jp]

- 10. scilit.com [scilit.com]

- 11. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. droracle.ai [droracle.ai]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory and immunomodulatory properties of erythromycin (B1671065), a macrolide antibiotic that has demonstrated significant therapeutic potential beyond its antimicrobial activity. This document summarizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Beyond Antibiosis

Erythromycin's anti-inflammatory and immunomodulatory effects are increasingly recognized as clinically significant, particularly in chronic inflammatory diseases of the airways such as diffuse panbronchiolitis and chronic sinusitis.[1] These effects are observed at low, long-term dosages where the antibiotic's direct bactericidal or bacteriostatic action is minimal, suggesting a distinct mechanism of action.[1] The core of this activity lies in its ability to modulate key inflammatory signaling pathways and cytokine production.

Modulation of Key Signaling Pathways

Erythromycin has been shown to interact with critical intracellular signaling cascades that govern the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of pro-inflammatory gene expression.

The NF-κB Signaling Pathway

Erythromycin inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IL-6 and IL-8.[1][2] Studies in human bronchial epithelial cells have shown that erythromycin and its non-antibacterial derivative, EM703, suppress TNF-α-mediated NF-κB activation.[1] Interestingly, erythromycin does not prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This suggests that erythromycin acts downstream of IκBα degradation but upstream of NF-κB's nuclear translocation and DNA binding.[1]

Upregulation of Developmental Endothelial Locus-1 (DEL-1)

Recent research has unveiled another crucial mechanism: the upregulation of DEL-1, a secreted homeostatic protein.[3][] DEL-1 plays a vital role in inhibiting neutrophil recruitment and inflammation. Erythromycin has been demonstrated to upregulate DEL-1 expression in human microvascular endothelial cells, thereby suppressing neutrophil infiltration in mucosal tissues like the lungs and periodontium.[3] This effect is mediated through the growth hormone secretagogue receptor (GHSR) and subsequent activation of the JAK2 and PI3K/AKT signaling pathways, leading to C/EBPβ-dependent DEL-1 transcription.[5]

References

- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Erythromycin in vivo: A Technical Guide

Introduction

Erythromycin (B1671065) is a macrolide antibiotic that has been in clinical use since 1952 for treating a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1] Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its in vivo pharmacokinetic and metabolic profile. Erythromycin functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which prevents the translation of bacterial mRNA.[1][2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, predicting clinical outcomes, and mitigating safety risks during drug development and clinical practice. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of erythromycin, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways.

Pharmacokinetics: ADME Profile

The disposition of erythromycin in the body is characterized by variable oral absorption, wide tissue distribution, extensive hepatic metabolism, and primary biliary excretion.

Absorption

Orally administered erythromycin is absorbed through the gastrointestinal tract, but its bioavailability is inconsistent due to degradation by gastric acid.[3] To circumvent this, oral formulations must be enteric-coated or utilize a more stable salt or ester form of the molecule.[3] The presence of food can delay absorption; optimal blood levels are typically achieved under fasting conditions.[3] When taken with meals, the time to reach peak plasma concentration (Tmax) is approximately four hours.[3] Studies in healthy volunteers have shown that the absolute bioavailability of oral erythromycin can range from 30% to 65%, highlighting significant inter-individual variability.[4]

Distribution

Following absorption, erythromycin distributes widely into most body fluids and tissues.[3] It is approximately 70-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AGP).[5] Erythromycin demonstrates significant accumulation in tissues, with concentrations that can be up to 50 times higher than those found in plasma.[5] It particularly concentrates in the liver, spleen, lungs, and kidneys.[5] Furthermore, erythromycin penetrates phagocytic cells, such as neutrophils and macrophages, which then transport the drug to the site of infection.[5] This intracellular accumulation is a key feature of its pharmacodynamic profile, with concentrations inside phagocytes reaching up to 400 times those in serum.[5] The apparent volume of distribution (Vd) is large, indicating extensive tissue uptake, though values vary across species.[6][7]

Metabolism

Erythromycin undergoes extensive metabolism, primarily in the liver.[1][3] The principal metabolic pathway is N-demethylation, a process mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform.[3][5] This biotransformation inactivates the majority of the administered dose.[5] In acidic environments like the stomach, erythromycin can also be hydrolyzed to microbiologically inactive anhydro forms, such as anhydroerythromycin.[8] This metabolite is a more potent inhibitor of CYP3A4 than the parent drug.[8]

Crucially, erythromycin is not only a substrate of CYP3A4 but also a mechanism-based inhibitor.[9][10] A reactive nitrosoalkane metabolite is formed, which then covalently binds to the CYP3A4 enzyme, forming a stable, inactive complex.[5][11] This irreversible inhibition is time- and concentration-dependent and is the primary mechanism behind many of erythromycin's clinically significant drug-drug interactions.[9][11]

Excretion

The primary route of elimination for erythromycin and its metabolites is through biliary excretion into the feces.[1][3] Only a small fraction of the drug, approximately 5%, is excreted unchanged in the urine.[2][3] The elimination half-life (t½) in individuals with normal renal function is typically between 1.5 and 2 hours.[3][12] However, in patients with severe renal impairment, the half-life can be significantly prolonged.[12]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of erythromycin exhibit considerable variability depending on the species, dosage form, and individual patient factors. The following tables summarize key parameters from published in vivo studies.

Table 1: Pharmacokinetic Parameters of Erythromycin in Humans

| Parameter | Value | Administration Route | Reference(s) |

| Half-Life (t½) | 1.5 - 2.0 hours | Oral / IV | [3][12] |

| Time to Peak (Tmax) | ~4 hours (with food) | Oral | [3] |

| Absolute Bioavailability | 30% - 65% | Oral | [4] |

| Protein Binding | 70% - 80% | - | [5] |

| Renal Excretion | ~5% (unchanged) | Oral / IV | [2] |

Table 2: Pharmacokinetic Parameters of Erythromycin in Animal Models (Intravenous Administration)

| Species | Dose | Vz (L/kg) | Clt (L/h·kg) | t½ (hours) | Reference(s) |

| Cat | 4 mg/kg | 2.34 ± 1.76 | 2.10 ± 1.37 | 0.75 ± 0.09 | |

| Dog | 10 mg/kg | 4.80 ± 0.91 | 2.64 ± 0.84 | 1.35 ± 0.40 | [7] |

| Calf | 5 mg/kg | 1.95 | 0.77 | ~1.8 (calculated) | [6] |

Vz: Apparent volume of distribution at the terminal phase; Clt: Total body clearance; t½: Elimination half-life. Values are presented as mean ± SD where available.

Metabolic Pathways and Cellular Disposition

The interaction of erythromycin with metabolic enzymes and drug transporters is central to its pharmacokinetic profile and drug interaction potential.

Cytochrome P450 (CYP3A4) Mediated Metabolism and Inhibition

The metabolism of erythromycin is predominantly governed by CYP3A4 in the liver and intestine.[5] The enzyme catalyzes the N-demethylation of the desosamine (B1220255) sugar moiety, leading to inactive metabolites. Concurrently, erythromycin acts as a mechanism-based inhibitor of CYP3A4. A metabolite, believed to be a nitrosoalkane, forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5][11] This process can significantly elevate the plasma concentrations of co-administered drugs that are also substrates of CYP3A4.[9]

Caption: Erythromycin metabolism and mechanism-based inhibition of CYP3A4.

Role of Drug Transporters in Hepatobiliary Disposition

In addition to metabolism, drug transporters play a key role in the hepatic disposition of erythromycin. Uptake into hepatocytes from the blood is facilitated by solute carrier (SLCO) transporters, specifically SLCO1B1 and SLCO1B3.[5] Following intracellular metabolism, both the parent drug and its metabolites are actively effluxed from the hepatocyte into the bile. This efflux is mediated by the ATP-binding cassette transporter ABCC2 (also known as MRP2).[13] Impaired function of these transporters can alter the intracellular concentration of erythromycin, thereby affecting its rate of metabolism and overall clearance.[13]

Caption: Cellular disposition of erythromycin in a hepatocyte.

Experimental Protocols for in vivo Analysis

The characterization of erythromycin's pharmacokinetic profile relies on robust and sensitive analytical methods and well-designed in vivo studies.

Preclinical Pharmacokinetic Study Workflow

A typical preclinical PK study in an animal model, such as a rat, involves controlled drug administration followed by serial blood sampling to define the concentration-time profile. This data is then used to calculate key pharmacokinetic parameters.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of erythromycin in biological matrices due to its high sensitivity and specificity.[14][15]

-

Sample Preparation (Protein Precipitation): [10]

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of an internal standard solution (e.g., 100 ng/mL Erythromycin-d6 in 50:50 acetonitrile (B52724):water) and vortex briefly. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability during sample processing.[10][14]

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

-

-

LC-MS/MS Conditions (Example): [15]

-

LC System: UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with additives to improve peak shape and ionization (e.g., 1:1 acetonitrile:water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid).

-

Flow Rate: 0.7 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) or Turbo-Ionspray, positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Transitions for erythromycin and its internal standard would be optimized.

-

Tissue Distribution Analysis: in vivo Microdialysis

To determine the concentration of unbound, pharmacologically active drug at the site of action (e.g., in soft tissue), in vivo microdialysis is a powerful technique.[8]

-

Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is implanted directly into the target tissue (e.g., muscle or subcutaneous fat) of an anesthetized animal or a human volunteer.[8]

-

Procedure: The probe is continuously perfused with a physiological solution (perfusate) at a very low flow rate. Small molecules, like unbound erythromycin, diffuse from the interstitial fluid across the membrane and into the perfusate, creating a dialysate.[8] This dialysate is collected at timed intervals and analyzed (typically by LC-MS/MS) to determine the unbound drug concentration in the tissue over time.[8]

Conclusion

The in vivo behavior of erythromycin is complex, defined by variable absorption, extensive tissue penetration, and a dominant metabolic pathway via CYP3A4, which it also potently inhibits. This dual role as a substrate and a mechanism-based inhibitor of a key drug-metabolizing enzyme is the foundation for its significant drug-drug interaction profile. A thorough understanding of these pharmacokinetic and metabolic characteristics, supported by robust experimental methodologies like LC-MS/MS and microdialysis, is essential for the safe and effective use of erythromycin in clinical settings and for guiding the development of new macrolide antibiotics with improved pharmacological profiles.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Absorption and bioavailability of oral erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. gpnotebook.com [gpnotebook.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dependence of erythromycin metabolism on ABCC2 (MRP2) transport function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Eritrocina (Erythromycin): A Technical Guide on its Bacteriostatic and Bactericidal Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eritrocina, the brand name for erythromycin (B1671065), is a macrolide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a predominantly bacteriostatic effect. However, under specific conditions and against certain microorganisms, erythromycin can exhibit bactericidal activity. This technical guide provides an in-depth analysis of the bacteriostatic versus bactericidal nature of erythromycin, detailing its molecular mechanism of action, experimental protocols for its evaluation, and a summary of its activity against various bacterial species.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is effective against a wide range of gram-positive bacteria and some gram-negative bacteria.[1][2] The central question surrounding erythromycin's activity is its classification as either bacteriostatic or bactericidal. A bacteriostatic agent inhibits the growth and replication of bacteria, while a bactericidal agent directly kills them.[3] Generally considered bacteriostatic, erythromycin's activity can be concentration-dependent and varies with the bacterial species being targeted.[4][5] At high concentrations, it can be bactericidal against highly susceptible organisms.[3][5] This guide will explore the nuances of this dual behavior.

Mechanism of Action: Inhibition of Protein Synthesis

Erythromycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][6] Specifically, it binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[6] This binding site is located within the polypeptide exit tunnel, the path through which newly synthesized proteins emerge from the ribosome.[7]

By binding to this critical location, erythromycin physically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.[7][8][9] This action effectively halts the elongation phase of protein synthesis.[6][8] While initiation of translation and the formation of the first few peptide bonds may occur, the subsequent elongation is stalled, preventing the synthesis of functional proteins essential for bacterial survival and replication.[8]

Signaling Pathway of Erythromycin Action

The interaction of erythromycin with the bacterial ribosome and the subsequent inhibition of protein synthesis can be visualized as a direct signaling pathway.

Caption: Molecular mechanism of erythromycin's action on the bacterial ribosome.

Quantitative Analysis: MIC and MBC Data

The distinction between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

The following tables summarize the MIC and MBC values of erythromycin against various clinically relevant bacteria.

| Gram-Positive Bacteria | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.25 - ≥8 | ≥8 | [11] |

| Streptococcus pneumoniae | ≤0.06 - >64 | - | [12][13] |

| Streptococcus pyogenes | ≤0.25 - ≥1 | - | [14][15] |

| Enterococcus faecalis | 1 - 4 | - | [1] |

| Listeria monocytogenes | 0.05 - 0.20 | 4 - 5 | [1][16] |

| Gram-Negative Bacteria | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |

| Moraxella catarrhalis | ≤0.12 - >0.5 | - | [10][17] |

| Haemophilus influenzae | 0.5 - 16 | - | [4][7][18] |

| Escherichia coli | 16 - >1024 | - | [19][20] |

| Pseudomonas aeruginosa | 8 - >64 | >64 | [6][21] |

Note: MBC data is not always available in the literature, reflecting the emphasis on erythromycin's bacteriostatic properties.

Experimental Protocols

Accurate determination of MIC and MBC values is crucial for understanding the activity of an antibiotic. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This method is a widely accepted standard for quantitative susceptibility testing.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Erythromycin Stock Solution: Accurately weigh erythromycin powder and dissolve in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.[1]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin solution with CAMHB to achieve a range of concentrations.[1][22]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][22]

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[1]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

-

MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[1]

This method involves incorporating the antibiotic into the agar (B569324) medium.

Protocol:

-

Preparation of Antibiotic-Agar Plates: Prepare serial dilutions of erythromycin in molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into sterile Petri dishes and allow to solidify.[23][24]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

-

Inoculation: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension.[1]

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Protocol:

-

Subculturing: Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., at and above the MIC).[25][26]

-

Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.[26]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[25]

-

MBC Determination: The MBC is the lowest concentration of erythromycin that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[10]

Discussion: Bacteriostatic vs. Bactericidal Implications

The predominantly bacteriostatic nature of erythromycin has important clinical and research implications. In most infections, inhibiting bacterial proliferation allows the host's immune system to clear the infection. However, in severe, life-threatening infections or in immunocompromised patients, a bactericidal agent may be preferred.

The MBC/MIC ratio is a key indicator of an antibiotic's killing activity. For erythromycin, this ratio is often high against many bacteria, confirming its bacteriostatic classification. However, for some highly susceptible strains, such as certain Streptococcus species, the MBC can be close to the MIC, suggesting a bactericidal effect even at clinically achievable concentrations.[3]

The concentration of the drug at the site of infection is another critical factor. Higher concentrations are more likely to exhibit bactericidal effects. The pH of the environment also influences erythromycin's activity, with increased potency in alkaline conditions.[1]

Conclusion

This compound (erythromycin) is a valuable antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. While its primary effect is bacteriostatic, it can demonstrate bactericidal activity at higher concentrations and against particularly susceptible organisms. A thorough understanding of its MIC and MBC values against different pathogens, determined through standardized experimental protocols, is essential for its effective use in research, drug development, and clinical practice. The dual nature of erythromycin underscores the complexity of antibiotic-pathogen interactions and highlights the importance of precise quantitative analysis in antimicrobial research.

References

- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 7. bsac.org.uk [bsac.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. Erythromycin is ineffective against Listeria monocytogenes in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial susceptibility and impact of macrolide antibiotics on Moraxella catarrhalis in the upper and lower airways of children with chronic endobronchial suppuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. darvashco.com [darvashco.com]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. pjmonline.org [pjmonline.org]

- 26. szu.gov.cz [szu.gov.cz]

A Deep Dive into Saccharopolyspora erythraea: The Industrial Workhorse for Erythromycin Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065), a broad-spectrum macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. The primary industrial producer of this vital therapeutic is the Gram-positive filamentous bacterium, Saccharopolyspora erythraea. This technical guide provides a comprehensive overview of the core aspects of erythromycin production in S. erythraea, focusing on its biosynthesis, genetic regulation, fermentation, and the experimental methodologies crucial for research and development in this field.

Erythromycin Biosynthesis: A Multi-Enzymatic Assembly Line

The biosynthesis of erythromycin A, the most potent form of the antibiotic, is a complex process orchestrated by a cluster of genes, designated as the ery cluster, spanning approximately 65 kb on the S. erythraea chromosome.[1] This process can be broadly divided into three main stages: the formation of the polyketide lactone ring, the synthesis of deoxysugars, and the subsequent glycosylation and modification steps.

The core of the erythromycin molecule is a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB). Its synthesis is catalyzed by a large, modular polyketide synthase (PKS) enzyme, 6-deoxyerythronolide B synthase (DEBS). DEBS is encoded by three large genes, eryAI, eryAII, and eryAIII, which are organized into six modules. Each module is responsible for the addition and modification of a specific two-carbon unit derived from propionyl-CoA or methylmalonyl-CoA.[2]

Following the synthesis of the 6-dEB ring, two deoxysugars, L-mycarose and D-desosamine, are synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the eryB and eryC genes, respectively.[3] These sugars are then sequentially attached to the 6-dEB core. Finally, a C-12 hydroxylation catalyzed by EryK and a C-3'' O-methylation by EryG complete the synthesis of erythromycin A.[4][5]

Genetic Regulation: A Multi-Layered Control System

The production of erythromycin is tightly regulated at the transcriptional level, involving a complex interplay of global and pathway-specific regulators. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster in S. erythraea lacks a dedicated pathway-specific regulatory gene.[6][7]

A key global regulator is BldD, which is known to control morphological differentiation in actinomycetes.[6][8] In S. erythraea, BldD directly binds to the promoter regions of the ery genes, acting as a transcriptional activator.[6][8] This provides a direct link between the developmental stage of the bacterium and the onset of antibiotic production. Deletion of the bldD gene leads to a significant decrease in erythromycin titer.[6][9]

Furthermore, the secondary messengers guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp) and cyclic di-GMP (c-di-GMP) play crucial roles in signaling nutrient limitation and triggering secondary metabolism.[10][11] Increased intracellular concentrations of (p)ppGpp and c-di-GMP have been shown to upregulate the transcription of ery genes, leading to enhanced erythromycin production.[10][11] c-di-GMP has been found to enhance the binding of BldD to the promoters of the ery genes.[10][11]

Fermentation for Erythromycin Production

The industrial production of erythromycin is achieved through submerged fermentation of S. erythraea. The optimization of fermentation media and process parameters is critical for maximizing the yield and productivity.

Culture Media

A variety of media compositions have been developed for both seed culture and main fermentation. These typically include a carbon source, a nitrogen source, and various mineral salts.

Table 1: Representative Media Compositions for S. erythraea Cultivation

| Medium Type | Component | Concentration | Reference |

| Seed Medium | Glucose | 0.5% (w/v) | |

| Corn Starch | 2.5% (w/v) | [12] | |

| Yeast Extract | 1.0% (w/v) | [12] | |

| Whole-milk Powder | 1.0% (w/v) | [12] | |

| MgSO₄·7H₂O | 0.2% (w/v) | [12] | |

| Fermentation Medium | Corn Starch | 4.0% (w/v) | [12] |

| Soybean Flour | 3.0% (w/v) | [12] | |

| Dextrin | 3.0% (w/v) | [12] | |

| (NH₄)₂SO₄ | 0.2% (w/v) | [12] | |

| Soybean Oil | 1.0% (v/v) | [12] | |

| CaCO₃ | 0.6% (w/v) | [1] | |

| Alternative Carbon Source | Bagasse | 3.0% (w/v) | |

| Sugar Cane Molasses | 60 g/L | [13] |

Fermentation Parameters

Optimal fermentation conditions are crucial for high erythromycin yields. These parameters are often strain-specific and need to be optimized for each production process.

Table 2: Typical Fermentation Parameters for Erythromycin Production

| Parameter | Optimal Range | Reference |

| Temperature | 28 - 34 °C | [14] |

| pH | 6.8 - 7.2 | [12] |

| Agitation | 250 rpm (shake flask) | [12] |

| Fermentation Time | 6 - 7 days | [1][12] |

Quantitative Data on Erythromycin Production

Erythromycin yields can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following table summarizes some reported yields.

Table 3: Erythromycin Yields in S. erythraea

| Strain / Condition | Yield (mg/L) | Reference |

| Wild Type (Bagasse medium) | 512 | [14] |

| Wild Type (Molasses medium) | 600 | [13] |

| Wild Type + 1% n-propanol | 720 | [13] |

| Genetically engineered strain | 2100 | [15] |

| Fed-batch cultivation | Increased by 25% over batch | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythromycin production in S. erythraea.

Cultivation of Saccharopolyspora erythraea

Objective: To cultivate S. erythraea for subsequent fermentation and erythromycin production.

Materials:

-

S. erythraea strain (e.g., NRRL 23338)

-

Seed medium (see Table 1)

-

Fermentation medium (see Table 1)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Spore Preparation: Grow S. erythraea on a suitable agar (B569324) medium (e.g., starch nitrate (B79036) agar) at 30-32°C for 10 days to obtain heavy sporulation.[9] Suspend spores in 20% (w/v) glycerol (B35011) and store at -80°C.

-

Seed Culture: Inoculate 25 mL of seed medium in a 250 mL flask with a loopful of spores or a small piece of an agar culture.[12]

-

Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 72 hours.[12]

-

Main Fermentation: Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[12]

-

Incubate the fermentation culture at 34°C on a rotary shaker at 250 rpm for 6-7 days.[1]

Extraction and Purification of Erythromycin

Objective: To extract and purify erythromycin from the fermentation broth.

Materials:

-

Fermentation broth

-

Sodium chloride (NaCl) or glucose

-

Butyl acetate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the mycelia.

-

Solvent Extraction:

-

Salting-out/Sugaring-out Extraction: Mix the supernatant with an equal volume of acetonitrile.[16][17] Add NaCl or glucose to induce phase separation.[16][17] The erythromycin will partition into the acetonitrile phase.

-

Liquid-Liquid Extraction: Adjust the pH of the supernatant to 9.5-10.0 and extract with an equal volume of a suitable organic solvent like butyl acetate.

-

-

Solvent Evaporation: Separate the organic phase and concentrate it using a rotary evaporator.

-

Crystallization: The concentrated erythromycin can be further purified by crystallization.

Quantification of Erythromycin by HPLC

Objective: To quantify the concentration of erythromycin in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Erythromycin standard

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), adjusted to pH 7.0.[3]

-

Sample extract dissolved in mobile phase

Procedure:

-

Instrument Setup:

-

Standard Curve: Prepare a series of erythromycin standards of known concentrations and inject them into the HPLC system to generate a standard curve.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Determine the concentration of erythromycin in the sample by comparing its peak area to the standard curve.

Genetic Manipulation of Saccharopolyspora erythraea

Objective: To introduce foreign DNA into S. erythraea for genetic engineering purposes.

Materials:

-

S. erythraea recipient strain

-

E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid

-

LB medium

-

2xYT medium

-

Appropriate antibiotics for selection

Procedure (Conjugation):

-

Prepare S. erythraea Spores: Grow S. erythraea to obtain a high concentration of spores.[12]

-

Grow E. coli Donor: Culture the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase.

-

Heat Shock S. erythraea Spores: Resuspend S. erythraea spores in 2xYT medium and heat-shock at 50°C for 10 minutes.[12]

-

Mix and Plate: Mix the heat-shocked spores with the washed E. coli donor cells and plate the mixture onto a suitable agar medium (e.g., ISP4).

-

Incubate: Incubate the plates at 30°C for 16-20 hours to allow for conjugation.

-

Selection: Overlay the plates with a selection agent (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

-

Isolate Exconjugants: Incubate the plates for several days until exconjugants appear.

Note on CRISPR/Cas9: More advanced techniques like CRISPR/Cas9-based genome editing are also being increasingly used for precise genetic modifications in S. erythraea.[20] These methods typically involve the delivery of a plasmid encoding the Cas9 nuclease and a guide RNA targeting the desired genomic locus.

Conclusion

Saccharopolyspora erythraea remains a subject of intense research due to its industrial importance in producing the antibiotic erythromycin. A thorough understanding of its biosynthetic pathways, complex regulatory networks, and fermentation characteristics is essential for the rational design of strain improvement strategies. The experimental protocols outlined in this guide provide a foundation for researchers to explore and manipulate this fascinating microorganism, paving the way for enhanced erythromycin production and the potential discovery of novel bioactive compounds.

References

- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Industrial Catalytic Production Process of Erythromycin [mdpi.com]

- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. oaji.net [oaji.net]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Erythromycin as a Selective Agent in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a widely used bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[1][2] This property makes it a valuable tool in molecular biology and microbiology for selecting bacteria that have acquired resistance genes, often carried on plasmids. These application notes provide detailed information and protocols for the effective use of erythromycin as a selective agent in bacterial culture.

Erythromycin's mechanism of action involves reversibly binding to the 50S subunit of the bacterial ribosome.[1][3] This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[1][3] Its effectiveness is generally greater against Gram-positive bacteria, though it also affects some Gram-negative bacteria and other microorganisms.[2]

Bacterial resistance to erythromycin is primarily mediated by two mechanisms:

-

Target Site Modification: Enzymatic alteration of the ribosomal RNA (rRNA) binding site, most commonly through methylation by enzymes encoded by the erm (erythromycin ribosome methylase) genes. This modification reduces the affinity of the ribosome for erythromycin.[4][5]

-

Active Efflux: The pumping of the antibiotic out of the bacterial cell by efflux pumps, which are encoded by genes such as mef (macrolide efflux).[5][6]

Understanding these mechanisms is crucial for designing effective selection strategies and for interpreting experimental results.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values for erythromycin against various bacterial strains, providing a reference for determining appropriate selective concentrations.

Table 1: Quality Control Ranges for Erythromycin MIC Testing (µg/mL)

| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |

| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |

| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |

Data sourced from the Clinical and Laboratory Standards Institute (CLSI) M100 documents.[1]

Table 2: Erythromycin MIC Values for Various Bacterial Species (µg/mL)

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | 0.25 - >256 | Resistance is common.[7][8] |

| Staphylococcus epidermidis | 0.125 - 2048 | Resistance is common.[8] |

| Streptococcus pyogenes | 0.5 - ≥256 | M phenotype (efflux) and MLSB phenotype (target modification) are observed.[7] |

| Streptococcus pneumoniae | 0.03 - 0.12 (susceptible) | Resistance is a growing concern.[9] |

| Bordetella pertussis | 0.03 - 0.125 | Generally susceptible.[9] |

| Escherichia coli | 10 - >50 | Often used with a resistance plasmid for selection.[10] |

Experimental Protocols

Protocol 1: Preparation of Erythromycin Stock Solution

This protocol describes the preparation of a concentrated stock solution of erythromycin, which can be diluted to the desired working concentration in culture media.

Materials:

-

Erythromycin powder

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size, ethanol-compatible)

-

Sterile cryovials or amber glass vials for storage

Procedure:

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of erythromycin powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of erythromycin.

-

Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of 95% ethanol (e.g., 10 mL).

-

Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear.

-

Sterilization: Filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. This is the preferred method for sterilization as autoclaving can degrade the antibiotic.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or amber glass vials to minimize freeze-thaw cycles and light exposure.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the stock solutions at -20°C for up to one year.

Protocol 2: Selection of Erythromycin-Resistant Bacteria

This protocol outlines the general procedure for selecting bacteria that have been transformed with a plasmid conferring erythromycin resistance.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Luria-Bertani (LB) agar (B569324) plates

-

LB broth

-

Erythromycin stock solution (from Protocol 1)

-

Incubator

-

Sterile spreaders

Procedure:

-

Media Preparation:

-

Prepare LB agar according to the standard recipe.

-

Autoclave the medium and allow it to cool to approximately 50-55°C.

-

Add the erythromycin stock solution to the molten agar to the desired final concentration (e.g., 100-200 µg/mL for E. coli carrying a resistance plasmid). Swirl gently to mix.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Following a transformation procedure, plate the bacterial suspension onto the erythromycin-containing LB agar plates.

-

Spread the suspension evenly using a sterile spreader.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours, or until colonies are visible.

-

-

Analysis:

-

Only bacteria that have successfully taken up the plasmid containing the erythromycin resistance gene will be able to grow and form colonies on the selective plates.

-

Colonies can then be picked for further analysis, such as plasmid purification or protein expression studies.

-

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a method to determine the MIC of erythromycin for a specific bacterial strain.

Materials:

-

Bacterial culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Erythromycin stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for OD600 readings)

-

Incubator

Procedure:

-

Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.[1]

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[1]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted erythromycin.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

-

Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]

Visualizations

Caption: Mechanism of action of erythromycin, inhibiting bacterial protein synthesis.

Caption: Experimental workflow for selecting erythromycin-resistant bacteria.

References

- 1. benchchem.com [benchchem.com]

- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Erythromycin Resistance and Genetic Elements Carrying Macrolide Efflux Genes in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cejph.szu.cz [cejph.szu.cz]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Erythromycin Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic widely utilized in cell culture primarily for its bacteriostatic properties to prevent or eliminate bacterial contamination.[1] Produced by the bacterium Saccharopolyspora erythraea, it functions by inhibiting protein synthesis in susceptible bacteria.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[1][3][4] Beyond its antibiotic activity, erythromycin has been noted for its anti-inflammatory and immunomodulatory effects in mammalian cells, making it a subject of interest in various research applications.[5][6] Proper preparation and application of erythromycin solutions are critical for ensuring experimental reproducibility and cell culture integrity.

Data Presentation

Physicochemical and Solubility Data

| Property | Value |

| Molecular Formula | C₃₇H₆₇NO₁₃[1] |

| Molecular Weight | 733.93 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility in Water | ~2 mg/mL[7][8] |

| Solubility in Ethanol (B145695) | ≥50 mg/mL, yielding a clear, colorless to faint yellow solution[7] |

| Solubility in DMSO | ~15-100 mg/mL[9][10] |

| Storage (Powder) | Below 30°C in a tightly sealed container, protected from light[1] |

Stock Solution and Stability Data

| Parameter | Recommendation |

| Recommended Solvent | Ethanol (anhydrous/absolute, ≥99.5%) is commonly used.[7][11] DMSO is also an option.[9][10] |

| Stock Concentration | 10 mg/mL to 50 mg/mL in ethanol.[7][11][12][13] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to one year.[11][14] Can also be stored at 2-8°C.[1] |

| Stability in Solution | Stable in solution at 37°C for 3 days.[7] Aqueous solutions are not recommended for storage for more than one day.[9] Erythromycin is unstable in acidic conditions.[11][15] |

| Working Concentration | For antibacterial purposes: 0.1-5 µg/mL.[12] For anti-inflammatory studies: concentrations may vary, with some studies using up to 100 µM.[16] |

Experimental Protocols